Trimesitylphosphine
Overview
Description
Trimesitylphosphine is a tertiary phosphine where the phosphorus atom is bonded to three mesityl groups. It is known for being the bulkiest known tertiary phosphine, which significantly influences its chemical properties and reactivity. The steric bulk of the mesityl groups imparts unique characteristics to trimesitylphosphine, affecting its ability to form adducts and influencing its vibrational frequencies in various derivatives .
Synthesis Analysis
The synthesis of trimesitylphosphine-related compounds often involves the use of Grignard reagents with phosphorus trichloride, as demonstrated in the synthesis of trimethylphosphine, which can yield up to 60 percent at -78°C . For more complex derivatives, such as those containing phenothiazine, the key intermediates are prepared by successive addition of Grignard reagents to phosphorus trichloride, followed by coupling with phenothiazine in the presence of copper .
Molecular Structure Analysis
The molecular structure of trimesitylphosphine and its derivatives has been extensively studied using techniques such as gas electron diffraction and vibrational spectroscopy. For instance, the structure of trimethylphosphine has been determined, revealing bond distances and angles that are indicative of the steric effects imposed by the methyl groups . Similarly, the structure of trimethylphosphine-borane complexes has been elucidated, showing shorter P–B distances compared to trimethylphosphine-boron trihalides .
Chemical Reactions Analysis
Trimesitylphosphine undergoes various chemical reactions, including cyclometallation with palladium(II) and platinum(II), forming stable dimers with strong metal-to-carbon bonds . The reactivity of its radical cations has been studied, showing that these species tend to exhibit radical properties and require additional energy for electrophilic reactions . The synthesis of dinitro(trimesitylphosphine)mercury(II) dimer has also been reported, showcasing the influence of the bulky trimesityl groups on the coordination geometry of mercury .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimesitylphosphine and its derivatives are largely dictated by the steric bulk of the mesityl groups. This bulkiness affects the vibrational frequencies of the P–O, P–S, and P–H bonds in its oxide, sulfide, and phosphonium salt, respectively . The solubility of metal complexes derived from triarylphosphine ligands in supercritical carbon dioxide can be improved by substituting trimethylsilyl groups on the aryl ring, although this substitution has an insignificant influence on the electronic properties of the phosphines .
Scientific Research Applications
Non-metal Derivatives and Chemistry
- Overview: Trimesitylphosphine is notable for its bulkiness and shows typical chemistry of tertiary phosphines despite its size. It has a high basicity and significant electronic character, influencing its chemical behavior (Alyea & Malito, 1989).
Steric and Electronic Effects
- Coordination Chemistry: The steric bulk of Trimesitylphosphine limits its coordination chemistry. It shows preferences for low coordination numbers with certain metals due to its large size, influencing reactions like cyclometallation (Alyea & Malito, 1987).
Radical Cation Reactivity
- Electrophilic Properties: Radical cations of Trimesitylphosphine exhibit typical radical properties and require additional energy for altering their configuration. This aspect is studied through techniques like cyclic voltammetry (Zagumennov & Nikitin, 2003).
Structural Studies in Phosphine Complexes
- Molecular Structure Analysis: Research includes the synthesis and crystal structure analysis of dinitro(trimesitylphosphine)mercury(II) dimer. The study provides insights into the mercury coordination and phosphine ligand conformation (Alyea, Dias, Fergusson, & Parvez, 1979).
Safety And Hazards
Trimesitylphosphine should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .
- “Reactivity of Radical Cations of Trimesitylphosphine” published in the Russian Journal of Electrochemistry .
- “Steric dominance of the facile cyclometallation of trimesitylphosphine” published in Transition Met Chem . These papers discuss the reactivity and properties of Trimesitylphosphine and its radical cations. They provide valuable insights into the chemical behavior of Trimesitylphosphine.
properties
IUPAC Name |
tris(2,4,6-trimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDWPWXHTXJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369902 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimesitylphosphine | |
CAS RN |
23897-15-6 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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